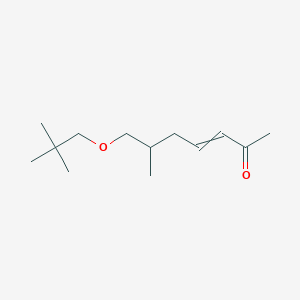![molecular formula C12H9Cl B14517187 (5E,7Z,9Z)-6-chlorobenzo[8]annulene](/img/structure/B14517187.png)
(5E,7Z,9Z)-6-chlorobenzo[8]annulene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E,7Z,9Z)-6-chlorobenzo8annulene is a cyclic conjugated hydrocarbon with a chlorine substituent. Annulenes are monocyclic hydrocarbons that contain the maximum number of non-cumulated or conjugated double bonds . The compound is part of the 8annulene family, which includes cyclooctatetraene and its derivatives .
Métodos De Preparación
The synthesis of (5E,7Z,9Z)-6-chlorobenzo8annulene typically involves the chlorination of benzo8annulene. The reaction conditions often include the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. Industrial production methods may involve large-scale chlorination processes under controlled conditions to ensure the purity and yield of the compound .
Análisis De Reacciones Químicas
(5E,7Z,9Z)-6-chlorobenzo8annulene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of chlorinated benzoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially or fully hydrogenated derivatives.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
(5E,7Z,9Z)-6-chlorobenzo8annulene has several scientific research applications:
Chemistry: It is used as a model compound to study the properties of conjugated cyclic hydrocarbons and their reactivity.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Mecanismo De Acción
The mechanism of action of (5E,7Z,9Z)-6-chlorobenzo8annulene involves its interaction with molecular targets through its conjugated π-electron system. The compound can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
(5E,7Z,9Z)-6-chlorobenzo8annulene can be compared with other annulenes such as:
Cyclooctatetraene: Unlike (5E,7Z,9Z)-6-chlorobenzoannulene, cyclooctatetraene is non-aromatic due to its tub-shaped conformation.
Benzene: Benzene is a annulene and is aromatic, whereas (5E,7Z,9Z)-6-chlorobenzoannulene is part of the annulene family and exhibits different reactivity and stability.
Cyclododecahexaene: This [12]annulene is antiaromatic and less stable compared to (5E,7Z,9Z)-6-chlorobenzoannulene.
These comparisons highlight the unique properties of (5E,7Z,9Z)-6-chlorobenzo8annulene, particularly its stability and reactivity due to its conjugated system and chlorine substituent.
Propiedades
Fórmula molecular |
C12H9Cl |
|---|---|
Peso molecular |
188.65 g/mol |
Nombre IUPAC |
(5E,7Z,9Z)-6-chlorobenzo[8]annulene |
InChI |
InChI=1S/C12H9Cl/c13-12-8-4-3-6-10-5-1-2-7-11(10)9-12/h1-9H/b4-3?,6-3-,8-4-,10-6?,11-9?,12-8?,12-9+ |
Clave InChI |
GCWZXTXQJQAOTR-NERFTBHCSA-N |
SMILES isomérico |
C1=CC=C2/C=C(\C=C/C=C\C2=C1)/Cl |
SMILES canónico |
C1=CC=C2C=C(C=CC=CC2=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


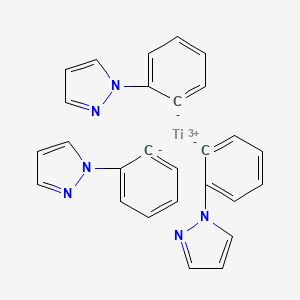
![4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]naphthalene-1-sulfonic acid](/img/structure/B14517122.png)
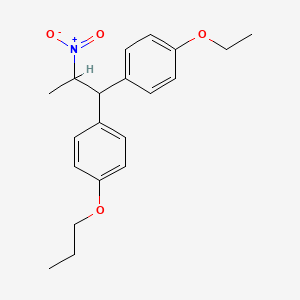

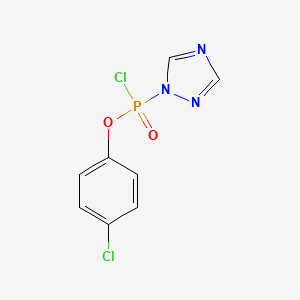
![6-{[(Thiophen-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14517131.png)
![4-Ethynyl-3,5-bis[(hydroxyimino)methyl]pyridine-1(4H)-carboxamide](/img/structure/B14517140.png)
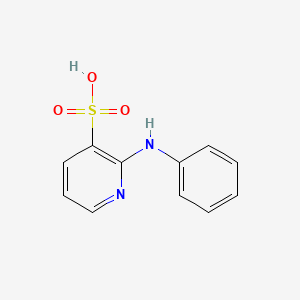
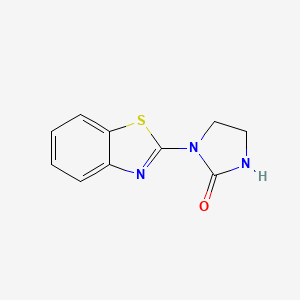
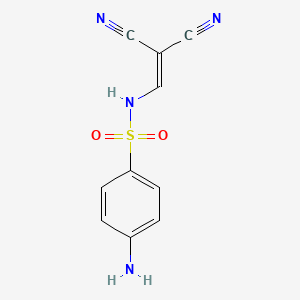

![N-{1-[(E)-Methyldiazenyl]ethyl}butan-1-amine](/img/structure/B14517176.png)

